Comparative Antimalarial Potency of Nitidanin Against P. falciparum D6 and W2 Clones
In a direct comparative study, Nitidanin's antimalarial activity was assessed alongside four other compounds isolated from Grewia bilamellata. Against the chloroquine-sensitive D6 clone, Nitidanin (compound 4) demonstrated an IC50 of 21.2 μM. This was comparable to grewin (2) at 19.8 μM but significantly less potent than 3alpha,20-lupandiol (1) at 11.2 μM. Against the chloroquine-resistant W2 clone, Nitidanin showed an IC50 of 18.4 μM, which was more potent than 2,6-dimethoxy-1-acetonylquinol (6) at 23.0 μM and grewin (2) at 19.1 μM, but less potent than 3alpha,20-lupandiol (1) at 5.5 μM [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | Nitidanin: D6 clone = 21.2 µM, W2 clone = 18.4 µM |
| Comparator Or Baseline | 3α,20-lupandiol: D6 = 11.2 µM, W2 = 5.5 µM; Grewin: D6 = 19.8 µM, W2 = 19.1 µM; 2α,3β-dihydroxyolean-12-en-28-oic acid: D6 = 21.1 µM, W2 = 8.6 µM; 2,6-dimethoxy-1-acetonylquinol: D6 = 42.2 µM, W2 = 23.0 µM |
| Quantified Difference | Nitidanin is approximately 2-fold less potent than 3α,20-lupandiol against both clones but 1.3-fold more potent than 2,6-dimethoxy-1-acetonylquinol against the W2 clone. |
| Conditions | In vitro culture of Plasmodium falciparum clones D6 (chloroquine-sensitive) and W2 (chloroquine-resistant). |
Why This Matters
This data positions Nitidanin's antimalarial activity within a quantifiable range, allowing researchers to select it when moderate potency is acceptable and other properties (e.g., low cytotoxicity) are a higher priority.
- [1] Ma, C., et al. Antimalarial compounds from Grewia bilamellata. J. Nat. Prod. 2006, 69, 3, 346-350. DOI: 10.1021/np050313d. View Source
